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molecular formula C12H14N2O B181983 2-(Piperidin-4-yl)benzo[d]oxazole CAS No. 51784-03-3

2-(Piperidin-4-yl)benzo[d]oxazole

Cat. No. B181983
M. Wt: 202.25 g/mol
InChI Key: YHVZEPIEDXIJJT-UHFFFAOYSA-N
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Patent
US04127579

Procedure details

A solution of 1.71 g of benzyl bromide in 10 ml of acetonitrile is added to a solution of 1.96 g of 2-(4-pyridinyl)benzoxazole in 25 ml of hot acetonitrile. After 10 minutes the product begins to crystallize out of solution. The mixture is heated on the steam bath for 2 hours and then diluted with ether and filtered. The crude solid is dissolved in 50 ml of 1:1 methanol-water and treated portionwise with 2 g of sodium borohydride. The mixture is diluted with water and 2.4 g of the solid product is collected. The 2.4 g of solid is dissolved in 150 ml of ethanol, 2 g of 5% paladium on carbon is added, and the mixture is placed on the Parr hydrogenator under 50 psi hydrogen. The mixture is filtered, and the filtrate evaporated in vacuo to give 1.4 g of the title compound.
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Br)C1C=CC=CC=1.[N:9]1[CH:14]=[CH:13][C:12]([C:15]2[O:16][C:17]3[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=3[N:19]=2)=[CH:11][CH:10]=1>C(#N)C>[NH:9]1[CH2:10][CH2:11][CH:12]([C:15]2[O:16][C:17]3[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=3[N:19]=2)[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
1.96 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to crystallize out of solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated on the steam bath for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
diluted with ether
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid is dissolved in 50 ml of 1:1 methanol-water
ADDITION
Type
ADDITION
Details
treated portionwise with 2 g of sodium borohydride
ADDITION
Type
ADDITION
Details
The mixture is diluted with water and 2.4 g of the solid product
CUSTOM
Type
CUSTOM
Details
is collected
DISSOLUTION
Type
DISSOLUTION
Details
The 2.4 g of solid is dissolved in 150 ml of ethanol
ADDITION
Type
ADDITION
Details
2 g of 5% paladium on carbon is added
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1CCC(CC1)C=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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